molecular formula C21H20N4O2S B11136223 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11136223
M. Wt: 392.5 g/mol
InChI Key: BPYHAGQORPHISJ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The final step involves coupling the benzimidazole and thiazole moieties with the methoxyphenyl group under specific conditions, such as using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield the corresponding amines.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function . The thiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combined structural features of benzimidazole and thiazole rings, along with a methoxyphenyl group.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H20N4O2S/c1-13-19(28-21(23-13)14-7-9-15(27-2)10-8-14)20(26)22-12-11-18-24-16-5-3-4-6-17(16)25-18/h3-10H,11-12H2,1-2H3,(H,22,26)(H,24,25)

InChI Key

BPYHAGQORPHISJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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